Cas no 1517232-81-3 (N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine)

N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine
- EN300-1752991
- 1517232-81-3
- N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine
-
- インチ: 1S/C8H13NOS/c1-6-4-8(5-9(3)10)7(2)11-6/h4,10H,5H2,1-3H3
- InChIKey: PMQHVQWEBBDTQE-UHFFFAOYSA-N
- SMILES: S1C(C)=CC(=C1C)CN(C)O
計算された属性
- 精确分子量: 171.07178521g/mol
- 同位素质量: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 131
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.7Ų
- XLogP3: 1.7
N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1752991-1.0g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 1g |
$884.0 | 2023-05-26 | ||
Enamine | EN300-1752991-2.5g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 2.5g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1752991-0.05g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 0.05g |
$744.0 | 2023-09-20 | ||
Enamine | EN300-1752991-5.0g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 5g |
$2566.0 | 2023-05-26 | ||
Enamine | EN300-1752991-0.1g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 0.1g |
$779.0 | 2023-09-20 | ||
Enamine | EN300-1752991-0.25g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 0.25g |
$814.0 | 2023-09-20 | ||
Enamine | EN300-1752991-10.0g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 10g |
$3807.0 | 2023-05-26 | ||
Enamine | EN300-1752991-1g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 1g |
$884.0 | 2023-09-20 | ||
Enamine | EN300-1752991-0.5g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 0.5g |
$849.0 | 2023-09-20 | ||
Enamine | EN300-1752991-5g |
N-[(2,5-dimethylthiophen-3-yl)methyl]-N-methylhydroxylamine |
1517232-81-3 | 5g |
$2566.0 | 2023-09-20 |
N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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4. Book reviews
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Back matter
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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S. Ahmed Chem. Commun., 2009, 6421-6423
N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamineに関する追加情報
Research Briefing on N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine (CAS: 1517232-81-3) in Chemical Biology and Pharmaceutical Applications
N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine (CAS: 1517232-81-3) is a specialized chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its unique thiophene-based structure, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its role in the design of novel therapeutic agents targeting various diseases, including neurological disorders and cancer.
One of the key areas of research involving 1517232-81-3 focuses on its utility as a building block for the synthesis of hydroxamic acid derivatives. Hydroxamic acids are well-known for their ability to chelate metal ions, making them valuable in the development of metalloenzyme inhibitors. For instance, recent publications have demonstrated the incorporation of this compound into histone deacetylase (HDAC) inhibitors, which are being investigated for their anti-cancer properties. The structural flexibility of N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine allows for modifications that can enhance binding affinity and selectivity toward specific HDAC isoforms.
In addition to its role in HDAC inhibition, 1517232-81-3 has been explored in the context of neurotransmitter modulation. A 2023 study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of novel ligands for glutamate receptors. The research team successfully demonstrated that derivatives of N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine could selectively target metabotropic glutamate receptors (mGluRs), offering potential therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthetic accessibility of 1517232-81-3 has also been a subject of recent optimization efforts. A paper in Organic Process Research & Development (2024) detailed an improved scalable synthesis route for this compound, emphasizing greener chemistry principles. The new method reduces the reliance on hazardous reagents and improves overall yield, making it more feasible for industrial-scale production. This advancement is particularly significant for pharmaceutical companies looking to incorporate this intermediate into large-scale drug manufacturing processes.
From a safety and pharmacokinetic perspective, preliminary studies on 1517232-81-3 derivatives have shown promising results. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of several compounds derived from this scaffold indicated favorable metabolic stability and moderate blood-brain barrier permeability, which is crucial for central nervous system-targeted therapies. However, researchers caution that further in vivo studies are needed to fully characterize the toxicological profile of these compounds before clinical translation.
Looking forward, the versatility of N-(2,5-dimethylthiophen-3-yl)methyl-N-methylhydroxylamine suggests it will continue to be an important tool in medicinal chemistry. Current research directions include exploring its application in PROTAC (Proteolysis Targeting Chimera) technology and as a warhead in covalent inhibitor design. The compound's unique combination of synthetic accessibility and biological relevance positions it as a valuable asset in the ongoing search for novel therapeutic agents across multiple disease areas.
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